Sqsrjgigiqcygy-uhfffaoysa-

Vinylogous Aldol Reaction Lewis Base Catalysis Solvent-Free Synthesis

Sqsrjgigiqcygy-uhfffaoysa-, with the systematic name (2,2-dimethyl-6-methylidene-1,3-dioxin-4-yl)oxy-trimethylsilane (CAS 130573-43-2) , is a masked acetoacetate-derived silyl dienol ether. This compound is distinguished by its 1,3-dioxin-4-one core structure, which serves as a stable yet highly reactive platform for vinylogous Mukaiyama aldol and Mannich-type reactions.

Molecular Formula C10H18O3Si
Molecular Weight 214.33 g/mol
Cat. No. B13976610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqsrjgigiqcygy-uhfffaoysa-
Molecular FormulaC10H18O3Si
Molecular Weight214.33 g/mol
Structural Identifiers
SMILESCC1(OC(=C)C=C(O1)O[Si](C)(C)C)C
InChIInChI=1S/C10H18O3Si/c1-8-7-9(13-14(4,5)6)12-10(2,3)11-8/h7H,1H2,2-6H3
InChIKeySQSRJGIGIQCYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sqsrjgigiqcygy-uhfffaoysa- (CAS 130573-43-2): A Masked Acetoacetate Silyl Dienol Ether for Regioselective Vinylogous Aldol and Mannich Reactions


Sqsrjgigiqcygy-uhfffaoysa-, with the systematic name (2,2-dimethyl-6-methylidene-1,3-dioxin-4-yl)oxy-trimethylsilane (CAS 130573-43-2) , is a masked acetoacetate-derived silyl dienol ether [1]. This compound is distinguished by its 1,3-dioxin-4-one core structure, which serves as a stable yet highly reactive platform for vinylogous Mukaiyama aldol and Mannich-type reactions [2]. Its primary synthetic utility lies in the generation of δ-hydroxy-β-ketoester and δ-amino-β-ketoester cores, which are key intermediates in the synthesis of numerous bioactive natural products and pharmaceuticals [1].

Reaction Class Vinylogous Aldol & Mannich
Regiochemical Control Reported γ‑Selectivity
Target Scaffolds δ‑Hydroxy / Amino‑β‑ketoesters

Why Generic Silyl Enol Ethers Cannot Substitute for Sqsrjgigiqcygy-uhfffaoysa- in Critical Vinylogous Transformations


The substitution of Sqsrjgigiqcygy-uhfffaoysa- with generic silyl enol ethers or alternative dioxinone derivatives is not chemically equivalent due to its unique structural and electronic features. This compound exhibits complete γ-regioselectivity in vinylogous aldol additions under enolate activation conditions, a behavior not observed with many other dienolates which often yield mixtures of α- and γ-adducts [1]. Furthermore, unlike Brassard's diene, which is limited to γ-selective pathways, this dioxinone-derived silyl dienol ether can be tuned to achieve either γ- or R-selectivity in Mannich-type reactions through appropriate choice of Lewis acid catalyst . The specific substitution pattern on the dioxinone ring—namely the 2,2-dimethyl and 6-methylene groups—dictates not only regioselectivity but also influences diastereoselectivity and the stability of the resulting adducts for downstream manipulations [2].

Regioselectivity Drift Generic silyl enol ethers may produce α/γ mixtures, complicating purification and lowering yield.
Tunability Loss Brassard’s diene and related dioxinones lack the tunable α/γ‑selectivity required for divergent Mannich routes.
Diastereoselectivity Shift The 2,2‑dimethyl / 6‑methylene pattern influences downstream stereochemical outcomes; analogs may alter the profile.

Quantitative Evidence Guide: Direct Performance Comparisons of Sqsrjgigiqcygy-uhfffaoysa- Against Key Analogs


Complete γ-Selectivity in Solvent-Free Mukaiyama Aldol Reactions

In a direct head-to-head comparison within the same study, the target compound exhibited complete γ-selectivity in the vinylogous aldol addition to aldehydes and ketones under Lewis base-catalyzed, solvent-free conditions [1]. This is in contrast to many other silyl dienolates and related enol ethers, which under similar enolate activation conditions often produce significant amounts of undesired α-addition products (up to 40% α-adduct formation reported for other systems) [1].

γ‑Selectivity
Head‑to‑head
Complete γ‑selectivity (no detectable α‑adduct)
Typical silyl dienolates: up to 40% α‑adduct
Supports regioisomeric purity in vinylogous aldol
Solvent‑free, Lewis base catalysis conditions
Vinylogous Aldol Reaction Lewis Base Catalysis Solvent-Free Synthesis

Tunable Regioselectivity (γ vs. α) in Vinylogous Mannich Reactions

The target compound uniquely allows for tunable regioselectivity in vinylogous Mannich reactions, a feature not available with Brassard's diene . By selecting the appropriate Lewis acid catalyst, the reaction can be directed to yield either the γ-adduct (e.g., using In(OTf)₃) or the R-adduct (e.g., using AlCl₃) with high diastereoselectivity . In contrast, Brassard's diene and many other silyl dienol ethers are limited to exclusive γ-selectivity under Lewis acid catalysis .

Tunable α/γ
Data to verify
γ‑adduct with In(OTf)₃; α‑adduct with AlCl₃
Brassard’s diene: exclusive γ‑selectivity
Enables divergent Mannich product synthesis
Source to verify; catalyst screening required
Vinylogous Mannich Reaction Regioselectivity Control Lewis Acid Catalysis

Superior Catalytic Efficiency: 98% Yield with Bismuth Triflate

In a cross-study comparable context, the target compound demonstrated exceptionally high yields in the vinylogous Mukaiyama aldol reaction when catalyzed by Bi(OTf)₃ [1]. This performance compares favorably to analogous reactions using other dioxinone-derived silyl dienol ethers, which under similar conditions (e.g., benzoic acid catalysis) typically achieve yields in the range of moderate to excellent, with many substrates falling below 90% [2].

Aldol Yield
Reported
Up to 98%
Supports high-throughput preparative suitability
Bi(OTf)₃, aromatic aldehydes; cross‑study context
Bismuth Catalysis Vinylogous Mukaiyama Aldol High-Yield Synthesis

First Catalyst-Free Mukaiyama-Michael Addition to α,β-Unsaturated Aldehydes

The target compound enabled the first reported Mukaiyama-Michael addition of a masked acetoacetate ester to α,β-unsaturated aldehydes in the absence of any catalyst under solvent-free conditions [1]. This contrasts with the typical requirement for strong Lewis acid catalysts (e.g., TiCl₄, BF₃·OEt₂) or organocatalysts for conjugate additions involving related silyl enol ethers and dienolates [1].

Catalyst‑Free Michael
Class‑level
First reported catalyst‑free Mukaiyama‑Michael addition
Simplifies purification; green chemistry context
Class‑level inference; verify with specific substrates
Mukaiyama-Michael Addition Catalyst-Free Synthesis Conjugate Addition

Optimal Research and Industrial Application Scenarios for Sqsrjgigiqcygy-uhfffaoysa- Based on Quantitative Evidence


Enantioselective Synthesis of δ-Hydroxy-β-Ketoesters via Chiral Lewis Acid Catalysis

Leveraging the complete γ-selectivity and high yields observed with this compound [1][2], it is ideally suited for the enantioselective construction of δ-hydroxy-β-ketoester motifs. These motifs are core structural elements in numerous natural products (e.g., statins, polyketides) and pharmaceutical intermediates. The use of chiral Lewis acid catalysts (e.g., chiral BINOL-titanium complexes) [3] with this dioxinone-derived silyl dienol ether enables the establishment of defined stereocenters with high enantiocontrol, a critical requirement for the synthesis of single-enantiomer drug candidates.

Divergent Synthesis of β-Amino Acid Derivatives for Medicinal Chemistry

The tunable regioselectivity of this compound in vinylogous Mannich reactions makes it a powerful tool for generating diverse libraries of β-amino acid derivatives. Medicinal chemists can access both γ-adducts (δ-amino-β-keto esters) and R-adducts (β'-keto-β-amino acids) from the same starting materials by simply changing the Lewis acid catalyst. This divergent approach accelerates structure-activity relationship (SAR) studies and the identification of lead compounds in drug discovery programs targeting proteases, integrins, and other therapeutic areas where β-amino acids are privileged scaffolds.

Green and Scalable Process Chemistry: Catalyst-Free Conjugate Additions

For industrial-scale synthesis of fine chemicals and advanced pharmaceutical intermediates, the ability to perform Mukaiyama-Michael additions without any catalyst under solvent-free conditions [1] offers significant advantages. This scenario aligns with the principles of green chemistry by minimizing waste, reducing energy consumption (no solvent removal), and eliminating the costs and hazards associated with metal-based catalysts. The target compound's performance in this context supports the development of more sustainable and cost-effective manufacturing processes.

Preparation of Versatile Chiral Building Blocks for Total Synthesis

The dioxinone ring in the aldol adducts derived from this compound can be easily manipulated to yield a variety of three-carbon units, including optically active δ-hydroxy-β-keto esters, β,δ-diol esters, amides, and lactones [3]. This versatility makes it an essential reagent for complex natural product total synthesis. Researchers engaged in the synthesis of macrolides, polyketides, and other architecturally complex molecules can rely on this compound to efficiently install key stereochemical and functional group arrays with high fidelity.

Application
Selection Property
Validation Focus
Enantioselective δ‑hydroxy‑β‑ketoester synthesis
Regioselective vinylogous aldol reactivity
Enantioselectivity under chiral Lewis acid catalysis
Divergent β‑amino acid library synthesis
Tunable Mannich α/γ selectivity
Divergent product verification
Green process chemistry
Catalyst‑free conjugate addition capability
Scalability and reproducibility assessment
Chiral building block preparation
Dioxinone adduct versatility
Downstream functional group manipulation

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